

A Comparative Guide to Spectrophotometric Determination of Copper(II) Ions

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Compound of Interest

Compound Name: *Copper phthalate*

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For researchers, scientists, and drug development professionals requiring precise quantification of copper(II) ions, spectrophotometry offers a reliable, cost-effective, and accessible analytical approach. The choice of method is critical and depends on factors such as the required sensitivity, the sample matrix, and the concentration range of interest. This guide provides an objective comparison of three widely used chromogenic reagents for the spectrophotometric determination of copper(II): Dithizone, Sodium Diethyldithiocarbamate (DDTC), and Bathocuproine.

The underlying principle of these methods is the reaction between copper(II) ions and a specific chromogenic agent to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured by a spectrophotometer at the wavelength of maximum absorbance (λ_{max}). By constructing a calibration curve from standard solutions, the concentration of copper in an unknown sample can be accurately determined.

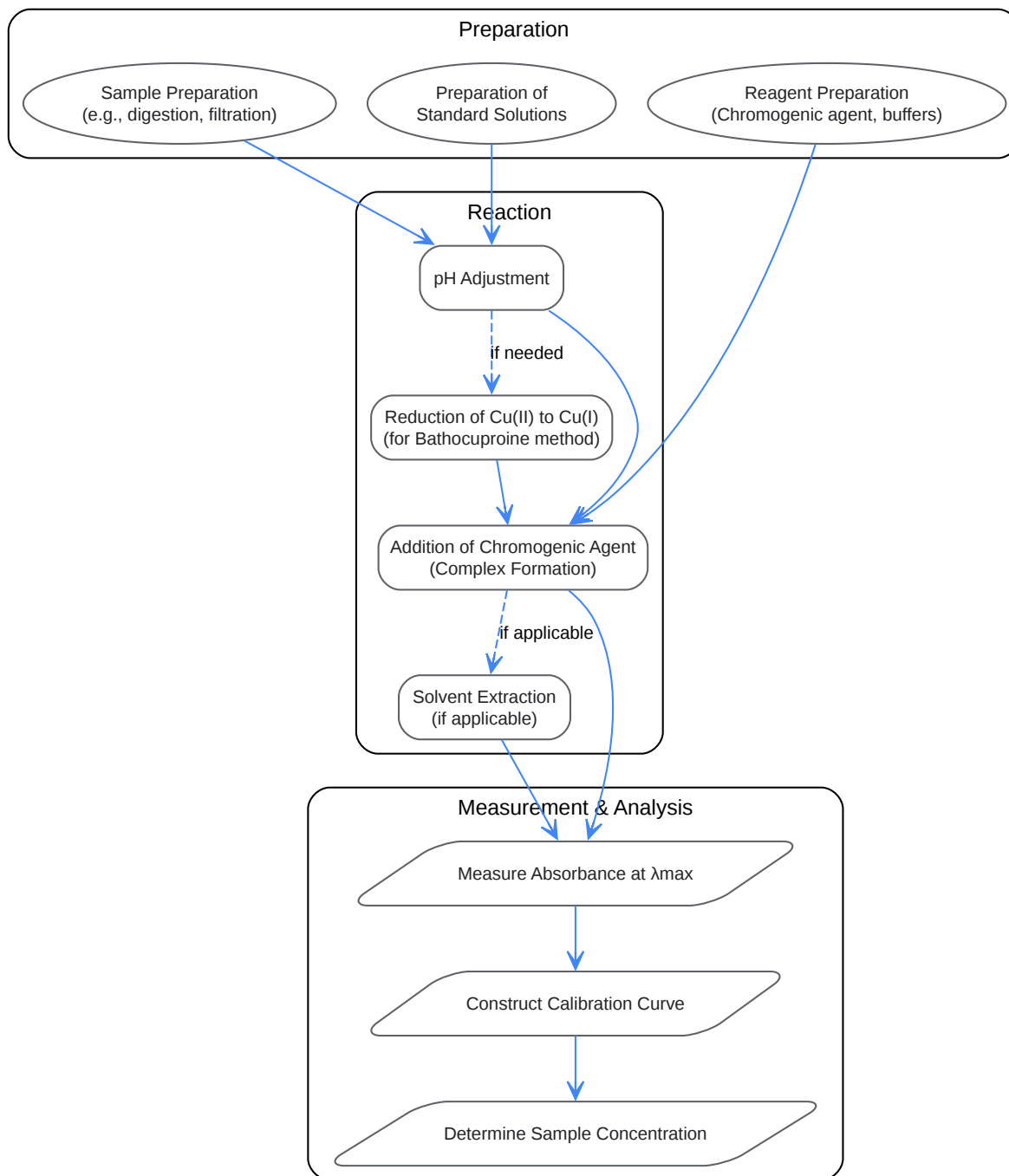
Performance Comparison

The selection of an appropriate spectrophotometric method is dictated by its analytical performance characteristics. The following table summarizes the key parameters for the Dithizone, Sodium Diethyldithiocarbamate, and Bathocuproine methods.

Parameter	Dithizone Method	Sodium Diethyldithiocarbamate (DDTC) Method	Bathocuproine Method
Principle	Forms a colored complex with Cu(II) ions, typically extracted into an organic solvent.	Forms a yellow-colored complex with Cu(II) ions, which can be extracted into an organic solvent or stabilized in a micellar medium.	Forms a colored complex with Cu(I) ions; requires a preliminary reduction of Cu(II) to Cu(I).
Wavelength of Max. Absorbance (λ_{max})	~540 nm[1]	~435-440 nm[2][3]	~484 nm[4]
Linearity Range	0.5–10 $\mu\text{g/mL}$ [1]	0.02–12.0 $\mu\text{g/mL}$ (in CCl_4)	Up to 5 mg/L[4]
Molar Absorptivity (ϵ)	Not explicitly stated in the provided results.	3.16×10^5 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ (in CCl_4)	Not explicitly stated in the provided results.
Limit of Detection (LOD)	0.12 $\mu\text{g/mL}$ [1]	0.023 $\mu\text{g/mL}$ (in CCl_4)	20 $\mu\text{g/L}$ [4]
Limit of Quantification (LOQ)	0.36 $\mu\text{g/mL}$ [1]	Not explicitly stated in the provided results.	Not explicitly stated in the provided results.
Optimal pH	~5.5[1]	~5.0[2]	4–5[4]
Common Interfering Ions	Fe^{3+} , Zn^{2+} , Pb^{2+} (can be masked)[1]	Co^{2+} , Ni^{2+} , Cr^{3+} , Mn^{2+} , Bi^{3+} , Pb^{2+} , Cd^{2+} (can be masked with EDTA)	EDTA and cyanide can cause low results. [5]

Experimental Workflow

The general experimental workflow for the spectrophotometric determination of copper(II) ions is outlined below. This process involves sample preparation, complex formation, and spectrophotometric measurement.



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Caption: General experimental workflow for the spectrophotometric determination of Cu(II).

Experimental Protocols

Method 1: Dithizone Method

This method is based on the formation of a purple copper(II)-dithizone complex, which is extracted into an organic solvent for measurement.

Reagents:

- Standard Copper Solution (100 µg/mL): Dissolve 0.3929 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water and dilute to 1 L.
- Dithizone Solution (0.01% w/v): Dissolve 0.01 g of dithizone in 100 mL of chloroform or carbon tetrachloride.
- Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
- Masking Agent (e.g., EDTA or tartrate solution): To eliminate interference from other metal ions.[\[1\]](#)

Procedure:

- Pipette a known volume of the sample solution into a separatory funnel.
- Add the buffer solution to adjust the pH to approximately 5.5.[\[1\]](#)
- If interfering ions are present, add the masking agent.
- Add a measured volume of the dithizone solution and shake vigorously for 2-3 minutes to extract the copper-dithizone complex into the organic phase.
- Allow the layers to separate and collect the organic layer.
- Measure the absorbance of the organic layer at approximately 540 nm against a reagent blank.[\[1\]](#)
- Prepare a series of standard copper solutions and follow the same procedure to construct a calibration curve.

- Determine the concentration of copper in the sample from the calibration curve.

Method 2: Sodium Diethyldithiocarbamate (DDTC)

Method

This method involves the formation of a yellow copper(II)-DDTC complex. The complex can be either extracted into an organic solvent or measured directly in an aqueous micellar medium.

Reagents:

- Standard Copper Solution (100 µg/mL): As prepared for the Dithizone method.
- Sodium Diethyldithiocarbamate (DDTC) Solution (0.1% w/v): Dissolve 0.1 g of sodium diethyldithiocarbamate in 100 mL of deionized water.[\[2\]](#)
- Buffer Solution (pH 5.0): Prepare an acetate buffer.[\[2\]](#)
- Organic Solvent: Carbon tetrachloride (CCl₄) or chloroform.[\[2\]](#)
- EDTA Solution: As a masking agent.

Procedure (Solvent Extraction):

- Place a known volume of the sample solution in a separatory funnel.
- Add the buffer solution to adjust the pH to 5.0.[\[2\]](#)
- Add the DDTC solution and mix well.
- Add a known volume of CCl₄ and shake for 2-3 minutes.
- After phase separation, collect the organic layer.
- Measure the absorbance at approximately 435 nm against a reagent blank.[\[2\]](#)
- Construct a calibration curve using standard copper solutions.
- Calculate the copper concentration in the sample.

Method 3: Bathocuproine Method

This highly sensitive method requires the reduction of Cu(II) to Cu(I) before the formation of an orange-colored complex with bathocuproine.

Reagents:

- Standard Copper Solution (100 µg/mL): As prepared previously.
- Bathocuproine Disulfonate Solution (0.1% w/v): Dissolve 0.1 g of bathocuproinedisulfonic acid, disodium salt in 100 mL of deionized water.[\[4\]](#)
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This acts as the reducing agent.[\[4\]](#)
- Buffer Solution (pH 4.3): Prepare a sodium acetate-acetic acid buffer.[\[4\]](#)

Procedure:

- Pipette a known volume of the sample into a volumetric flask.
- Add the hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).
- Add the buffer solution to adjust the pH to 4.3.[\[4\]](#)
- Add the bathocuproine disulfonate solution and dilute to the mark with deionized water.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance at 484 nm against a reagent blank.[\[4\]](#)
- Prepare a calibration curve using a series of copper standards treated with the same procedure.
- Determine the copper concentration in the sample.

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